molecular formula C17H21N3O2S B2614885 1-(4-Methylpiperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 484695-10-5

1-(4-Methylpiperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B2614885
CAS No.: 484695-10-5
M. Wt: 331.43
InChI Key: WVUGFVHIOVQWSI-UHFFFAOYSA-N
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Description

1-(4-Methylpiperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with an o-tolyl (2-methylphenyl) group at the 5-position and a 4-methylpiperidine moiety linked via a thioether and ketone bridge. This structure combines a heterocyclic oxadiazole ring—known for its metabolic stability and hydrogen-bonding capacity—with a lipophilic 4-methylpiperidine group, which may enhance membrane permeability.

Properties

IUPAC Name

2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12-7-9-20(10-8-12)15(21)11-23-17-19-18-16(22-17)14-6-4-3-5-13(14)2/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUGFVHIOVQWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methylpiperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, particularly its anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₈H₃₁N₅OS
  • Molecular Weight : 345.55 g/mol

The presence of the oxadiazole moiety is critical for its biological activity, as this functional group is often associated with various pharmacological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, similar compounds have shown significant cytotoxicity against various cancer cell lines.

  • Cytotoxicity Studies :
    • A review indicated that derivatives of oxadiazoles exhibit potent inhibitory effects against multiple human cancer cell lines including lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3) cancers .
    • The compound's IC₅₀ values were reported to vary significantly depending on the specific structural modifications made to the oxadiazole ring.
  • Mechanism of Action :
    • The anticancer activity is often attributed to the induction of apoptosis in cancer cells. This process involves both extrinsic and intrinsic signaling pathways that lead to programmed cell death .
    • Compounds similar to this compound have been shown to modulate various cellular pathways involved in cell cycle regulation and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives can be significantly influenced by their structural components. Key findings include:

  • Substituent Effects : Variations in the substituents on the oxadiazole ring can enhance or reduce cytotoxicity. For example, the introduction of electron-donating or withdrawing groups can affect the compound's interaction with biological targets.
Substituent TypeEffect on Activity
Electron-donatingIncreased cytotoxicity
Electron-withdrawingDecreased cytotoxicity

Case Studies

Several studies have documented the effects of similar compounds:

  • Study by Alam et al. (2011) :
    • Investigated a series of thiadiazole derivatives and their anticancer activity against various cell lines. The study found that structural modifications led to enhanced activity against skin and lung cancers .
  • Yadagiri et al. (2015) :
    • Focused on a series of 1,3,4-thiadiazole and 1,2,4-triazole derivatives showing good antiproliferative activity against HeLa and MDA-MB-231 cell lines with GI₅₀ values ranging from 0.079–8.284 µM .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs and their properties:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name/ID Substituent on Oxadiazole Molecular Formula Molecular Weight (g/mol) XLogP3* Reported Biological Activity References
Target Compound o-tolyl (2-methylphenyl) C₁₈H₂₁N₃O₂S 343.44† ~2.8‡ Not reported -
CAS 851129-74-3 2,3-dihydrobenzodioxin-6-yl C₁₈H₂₁N₃O₄S 375.4 2.8 Not reported
CAS 761422-06-4 Furan-2-yl C₁₅H₁₇N₃O₃S 327.38 N/A Not reported
4d (Kaya et al., 2017) Pyrimidin-2-ylthiopropyl C₁₉H₂₀ClN₅O₂S₂ 481.03 N/A Cytotoxic (anticancer)
Rajasekaran et al. derivative Benzoimidazolyl Varies Varies Varies Antioxidant
JHECHEM product (CAS 441289-32-3) Pyridin-4-yl C₁₆H₁₂N₄O₃S 348.36 N/A Not reported

*XLogP3: Computed octanol-water partition coefficient (lipophilicity indicator). †Calculated based on molecular formula. ‡Estimated based on structural similarity to CAS 851129-74-3.

Key Comparative Insights:

Structural Variations and Lipophilicity: The target compound and CAS 851129-74-3 share identical 4-methylpiperidine and thioether-ketone linkages but differ in oxadiazole substituents. The furan-2-yl analog (CAS 761422-06-4) introduces a smaller, electron-rich heterocycle, likely reducing lipophilicity (lower XLogP3) relative to the o-tolyl group .

Biological Activity: Anticancer Potential: Kaya et al. (2017) demonstrated that pyrimidinylthiopropyl-substituted derivatives (e.g., compound 4d) exhibit cytotoxic activity proportional to cell viability, suggesting that extended hydrophobic chains (e.g., propylthio linkers) enhance anticancer efficacy . The target compound’s o-tolyl group may offer similar lipophilicity but lacks the pyrimidine moiety, which could reduce DNA-targeting interactions. Antioxidant Activity: Rajasekaran et al. reported that benzoimidazolyl-oxadiazole derivatives exhibit strong DPPH radical scavenging, outperforming ascorbic acid. The absence of an electron-donating group (e.g., -OH or -NH) in the target compound may limit similar antioxidant effects .

Synthetic Pathways :

  • The target compound likely follows a synthesis route analogous to Kaya et al. (2017), involving SN2 reactions between 5-substituted-1,3,4-oxadiazole-2-thiols and phenacyl bromides in acetone with K₂CO₃ . Substituting o-tolyl phenacyl bromide would yield the desired product.

Electronic and Steric Effects :

  • The JHECHEM pyridin-4-yl derivative (CAS 441289-32-3) incorporates a nitro group on the phenyl ring, increasing electron-withdrawing effects compared to the o-tolyl methyl group. This may alter reactivity in electrophilic substitutions or hydrogen bonding .

Q & A

Basic Research Question

  • Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values (µg/mL) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

Advanced Research Question

  • Mechanistic studies :
    • Enzyme inhibition : Test lipoxygenase (LOX) or acetylcholinesterase (AChE) inhibition to link structural motifs (e.g., oxadiazole) to activity .
    • Molecular docking : Use AutoDock Vina to predict binding interactions with targets like DNA gyrase or tubulin .

What strategies can mitigate instability of the oxadiazole-thioether moiety during in vitro or in vivo studies?

Basic Research Question

  • pH stability : Perform accelerated degradation studies in buffers (pH 1–9) to identify optimal storage conditions .
  • Light sensitivity : Store solutions in amber vials to prevent photodegradation .

Advanced Research Question

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance metabolic stability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles to improve aqueous solubility and reduce oxidative degradation .

How can structure-activity relationship (SAR) studies guide the modification of substituents for enhanced bioactivity?

Basic Research Question

  • Piperidinyl modifications : Compare 4-methyl vs. 4-ethyl substitutions to assess steric effects on cytotoxicity .
  • o-Tolyl vs. p-tolyl : Evaluate how ortho-methyl positioning affects lipophilicity and membrane permeability .

Advanced Research Question

  • QSAR modeling : Use Gaussian or MOE to correlate electronic parameters (e.g., Hammett constants) with anti-tubercular activity .
  • Heterocycle replacement : Substitute 1,3,4-oxadiazole with 1,2,4-triazole and compare enzyme inhibition profiles .

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